molecular formula C5H7ClN4S B1609308 2-(4-(Chloromethyl)thiazol-2-YL)guanidine CAS No. 81152-53-6

2-(4-(Chloromethyl)thiazol-2-YL)guanidine

Cat. No.: B1609308
CAS No.: 81152-53-6
M. Wt: 190.66 g/mol
InChI Key: LUUXKXPRQLQHQR-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)thiazol-2-YL)guanidine is an organic compound with the molecular formula C5H7ClN4S. It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its applications in organic synthesis and various scientific research fields .

Preparation Methods

The synthesis of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine typically involves the reaction of 2-thio-4-chloromethylthiazole with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(4-(Chloromethyl)thiazol-2-YL)guanidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(Chloromethyl)thiazol-2-YL)guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine involves its interaction with molecular targets and pathways within biological systems. The thiazole ring is known for its ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(4-(Chloromethyl)thiazol-2-YL)guanidine can be compared with other thiazole derivatives, such as:

    2-(4-Methylthiazol-2-YL)guanidine: Similar structure but with a methyl group instead of a chloromethyl group.

    2-(4-Bromomethylthiazol-2-YL)guanidine: Contains a bromomethyl group instead of a chloromethyl group.

    2-(4-Hydroxymethylthiazol-2-YL)guanidine: Features a hydroxymethyl group instead of a chloromethyl group

These similar compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S/c6-1-3-2-11-5(9-3)10-4(7)8/h2H,1H2,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUXKXPRQLQHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408260
Record name 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81152-53-6
Record name 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(Chloromethyl)-2-thiazolyl]guanidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZT7F7UX4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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